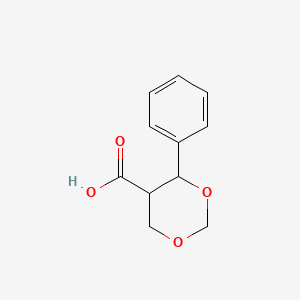
3-Cyclohexene-1-carboxylicacid, 1-ethyl-2-oxo-4,6-diphenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexene-1-carboxylic acid, 1-ethyl-2-oxo-4,6-diphenyl-, ethyl ester is a complex organic compound with a unique structure that includes a cyclohexene ring, carboxylic acid group, and ethyl ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 1-ethyl-2-oxo-4,6-diphenyl-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl side chain using reagents such as potassium permanganate or chromium trioxide.
Formation of the Ethyl Ester: The carboxylic acid can be esterified using ethanol and a strong acid catalyst like sulfuric acid.
Addition of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation using benzene and an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 1-ethyl-2-oxo-4,6-diphenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds (nitric acid).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-Cyclohexene-1-carboxylic acid, 1-ethyl-2-oxo-4,6-diphenyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 1-ethyl-2-oxo-4,6-diphenyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclohexene-1-carboxylic acid, methyl ester
- 3-Cyclohexene-1-carboxylic acid, 1-methylethyl ester
- 3-Cyclohexene-1-carboxylic acid, 4-methyl-, methyl ester
Uniqueness
3-Cyclohexene-1-carboxylic acid, 1-ethyl-2-oxo-4,6-diphenyl-, ethyl ester is unique due to its specific combination of functional groups and structural features. The presence of both phenyl groups and the ethyl ester functionality provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
10346-10-8 |
|---|---|
Formule moléculaire |
C23H24O3 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
ethyl 1-ethyl-2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C23H24O3/c1-3-23(22(25)26-4-2)20(18-13-9-6-10-14-18)15-19(16-21(23)24)17-11-7-5-8-12-17/h5-14,16,20H,3-4,15H2,1-2H3 |
Clé InChI |
PFAGDXKIOLDOED-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)

![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)

